Igran-dicuran mixt.
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Overview
Description
“Igran-dicuran mixt.” is a herbicidal compound used primarily in agricultural settings to control broadleaf weeds in crops such as wheat, barley, triticale, pastures, and some varieties of oats and field peas . The active ingredients in this mixture are derivatives of triazine and urea, which are known for their effectiveness in inhibiting weed growth by interfering with photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Igran-dicuran mixt.” involves the preparation of its active ingredients, which are typically derivatives of triazine and urea. The triazine derivatives are synthesized through a series of condensation reactions involving cyanuric chloride and various amines under controlled temperature and pH conditions. The urea derivatives are produced by reacting isocyanates with amines or alcohols.
Industrial Production Methods
Industrial production of “Igran-dicuran mixt.” involves large-scale chemical synthesis in reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity of the active ingredients. The final product is formulated as a suspension concentrate, which is then packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
“Igran-dicuran mixt.” undergoes several types of chemical reactions, including:
Oxidation: The active ingredients can be oxidized to form various by-products.
Reduction: Reduction reactions can alter the chemical structure of the active ingredients, affecting their herbicidal properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with the triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under controlled conditions of temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the active ingredients, as well as substituted triazine derivatives. These products can influence the efficacy and environmental impact of the herbicide.
Scientific Research Applications
“Igran-dicuran mixt.” has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of herbicidal action and the environmental fate of herbicides.
Biology: Investigated for its effects on plant physiology and its potential impact on non-target organisms.
Medicine: Explored for its potential use in developing new drugs that target similar biochemical pathways.
Mechanism of Action
The mechanism of action of “Igran-dicuran mixt.” involves the inhibition of photosynthesis in target weeds. The triazine derivatives bind to the D1 protein in the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species that damage cellular components. The urea derivatives interfere with the synthesis of essential amino acids, further inhibiting weed growth .
Comparison with Similar Compounds
“Igran-dicuran mixt.” is unique in its combination of triazine and urea derivatives, which provide a broad spectrum of activity against various weed species. Similar compounds include:
Atrazine: A triazine herbicide with a similar mode of action but different spectrum of activity.
Diuron: A urea herbicide that also inhibits photosynthesis but has different environmental persistence.
Properties
CAS No. |
37341-11-0 |
---|---|
Molecular Formula |
C20H32ClN7OS |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O.C10H19N5S/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h4-6H,1-3H3,(H,12,14);6H2,1-5H3,(H2,11,12,13,14,15) |
InChI Key |
ANUBBRCBYOZEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl |
Origin of Product |
United States |
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